

Fungicidal Spectrum of Pyraziflumid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pyraziflumid*

Cat. No.: *B610351*

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Introduction: **Pyraziflumid** is a novel succinate dehydrogenase inhibitor (SDHI) fungicide, distinguished by its unique 3-(trifluoromethyl)pyrazine-2-carboxamide chemical structure.^{[1][2][3][4]} Developed by Nihon Nohyaku Co., Ltd., it is classified under FRAC Group 7.^{[1][2]} **Pyraziflumid** demonstrates high efficacy against a broad spectrum of plant diseases caused by ascomycete and basidiomycete fungi by disrupting cellular respiration.^{[1][2][3][4]} This guide provides a detailed analysis of its fungicidal spectrum, experimental evaluation protocols, and mechanism of action.

Quantitative Fungicidal Spectrum Analysis

Pyraziflumid exhibits potent inhibitory activity against the mycelial growth of numerous economically significant plant pathogens. The 50% effective concentration (EC50) values, a standard measure of fungicide efficacy, have been determined for various fungi through in vitro assays. A summary of this quantitative data is presented below.

Pathogen	Common Disease	Host Crop(s)	Mycelial Growth EC50 (mg/L)
Sclerotinia sclerotiorum	White Mold, Sclerotinia Rot	Canola, Cabbage, Beans	0.023 - 0.056
Botrytis cinerea	Gray Mold	Strawberry, Grapes	0.004
Venturia inaequalis	Apple Scab	Apple	0.045
Alternaria solani	Early Blight	Tomato, Potato	0.15
Alternaria kikuchiana	Black Spot	Pear	0.058
Rhizoctonia solani	Sheath Blight, Root Rot	Rice, Vegetables	0.20
Pseudocercospora vitis	Isariopsis Leaf Spot	Grape	0.087
Corynespora cassiicola	Target Spot	Soybean, Tomato	0.045
Phoma lingam	Blackleg	Canola, Cabbage	<0.03

Note: EC50 values are sourced from agar plate assays and can vary based on the specific fungal isolate and testing conditions.[\[2\]](#)[\[4\]](#)

Pyraziflumid has also been shown to inhibit spore germination and other developmental stages, such as the formation of apothecia in *Sclerotinia sclerotiorum*.[\[2\]](#)[\[5\]](#) However, it displays no significant activity against oomycetes like *Phytophthora infestans* or certain fungi such as *Fusarium oxysporum* and *Colletotrichum* species at concentrations up to 100 mg/L.[\[2\]](#)[\[4\]](#)[\[5\]](#)

Experimental Protocols

The determination of the fungicidal spectrum relies on standardized in vitro assays. The following protocol outlines the methodology for assessing the inhibition of mycelial growth.

In Vitro Mycelial Growth Inhibition Assay

Objective: To determine the EC50 value of **Pyraziflumid** against a target fungal pathogen.

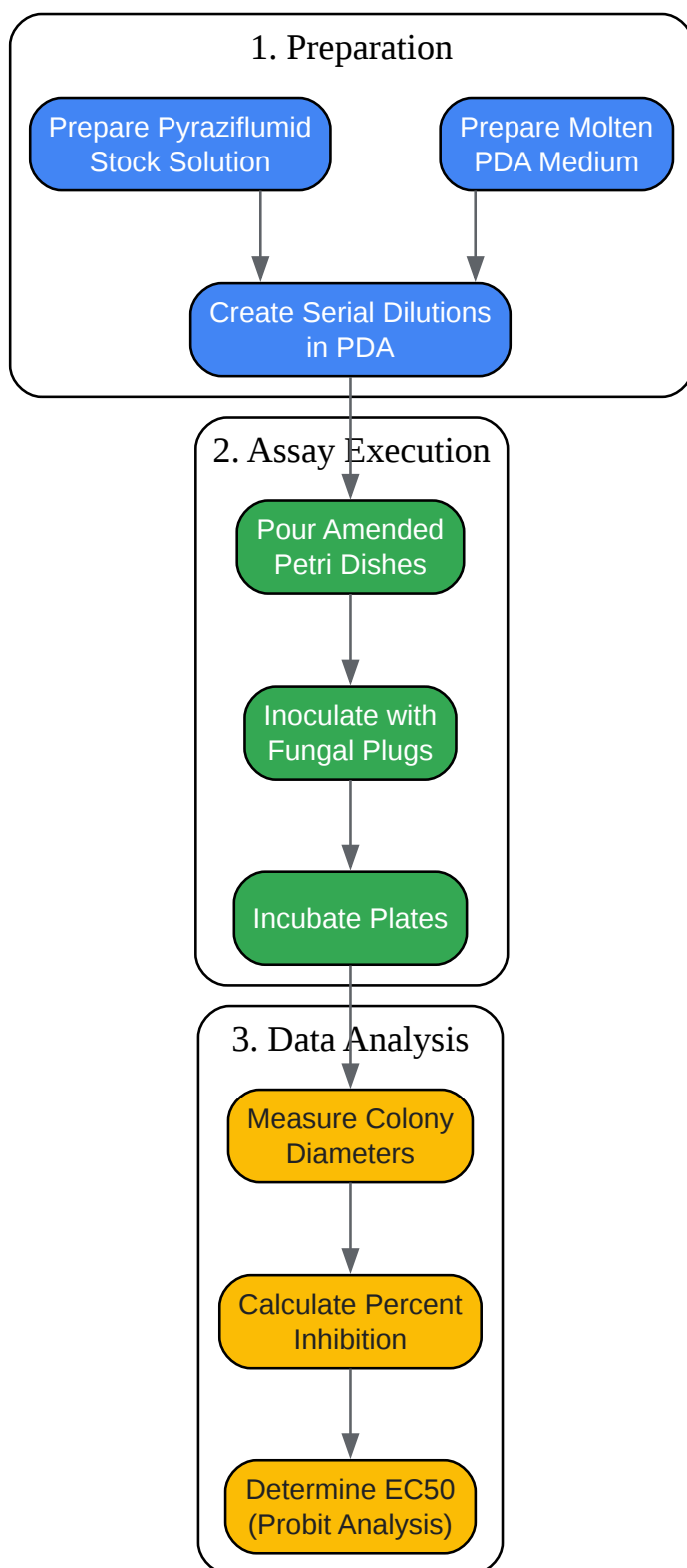
Materials:

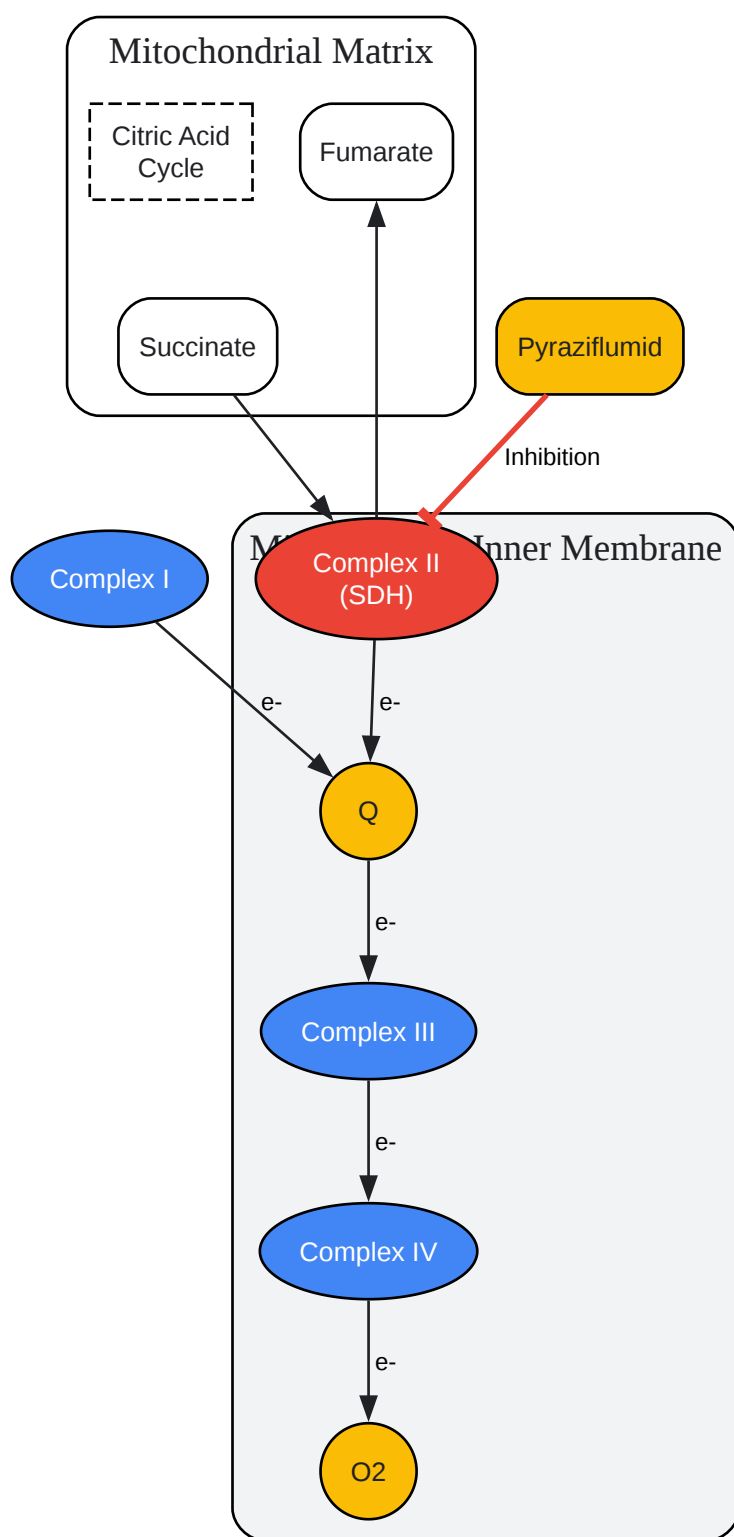
- Potato Dextrose Agar (PDA) medium
- Technical grade **Pyraziflumid**
- Dimethyl sulfoxide (DMSO)
- Sterile petri dishes (90 mm)
- Actively growing pure culture of the target pathogen
- Sterile cork borer (5 mm diameter)
- Incubator

Methodology:

- **Stock Solution Preparation:** Prepare a high-concentration stock solution of **Pyraziflumid** (e.g., 10,000 mg/L) in DMSO.
- **Media Amendment:** Autoclave PDA medium and cool it to approximately 50-55°C in a water bath. Serially dilute the **Pyraziflumid** stock solution and add the appropriate volumes to the molten PDA to achieve the desired final test concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 mg/L). Prepare a control medium containing only DMSO at the same concentration used for the highest fungicide dilution.
- **Plating:** Pour the amended and control PDA into sterile petri dishes and allow them to solidify.
- **Inoculation:** Using a sterile cork borer, cut a 5 mm mycelial plug from the leading edge of an actively growing fungal culture. Place the plug, mycelium-side down, in the center of each prepared plate.
- **Incubation:** Incubate the plates in the dark at the optimal growth temperature for the specific pathogen (e.g., 20-25°C).

- Data Collection: When the fungal colony in the control plates has grown to nearly cover the plate, measure the colony diameter (in two perpendicular directions) for all treatments.
- Analysis: Calculate the percentage of inhibition for each concentration relative to the control. Use probit analysis or non-linear regression of the dose-response data to determine the EC50 value.





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